molecular formula C10H8BrFO2 B2596636 (1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 2307771-63-5

(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2596636
CAS No.: 2307771-63-5
M. Wt: 259.074
InChI Key: RSQDENVDTJSTMO-PHDIDXHHSA-N
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Description

(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a bromine and fluorine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromo-6-fluorobenzyl bromide with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxyl derivatives, while substitution reactions can produce various substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of halogenated cyclopropane derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the molecular basis of various biological processes.

Medicine

In medicine, this compound may serve as a lead compound for the development of new pharmaceuticals. Its potential therapeutic effects and pharmacokinetic properties can be investigated to identify new drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The cyclopropane ring can also play a role in stabilizing the compound’s conformation and enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(2-Chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(2-Bromo-6-chlorophenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(2-Iodo-6-fluorophenyl)cyclopropane-1-carboxylic acid

Uniqueness

Compared to similar compounds, (1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific combination of bromine and fluorine substituents. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(1R,2R)-2-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQDENVDTJSTMO-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307771-63-5
Record name rac-(1R,2R)-2-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid
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